Fmoc-Chg-OH is classified as a protected amino acid and is part of the broader category of Fmoc-protected amino acids used in peptide synthesis. It is commercially available from various chemical suppliers and is often utilized in research laboratories focusing on peptide chemistry and drug development.
The synthesis of Fmoc-Chg-OH typically involves the following steps:
The reaction can be summarized as follows:
This method is advantageous due to its simplicity and high yield, making it suitable for large-scale applications in peptide synthesis.
Fmoc-Chg-OH can participate in various chemical reactions typical for amino acids, including:
The deprotection reaction can be summarized as:
The mechanism of action for Fmoc-Chg-OH primarily revolves around its role in peptide synthesis. Upon activation, the carboxylic acid functionality can couple with other activated amino acids through peptide bond formation. The stability of the Fmoc protecting group allows for multiple coupling cycles without premature deprotection, enhancing the efficiency of peptide assembly.
Data from studies indicate that the use of Fmoc-protected amino acids significantly improves peptide yield and purity compared to other protecting groups, such as Boc (butyloxycarbonyl) .
Relevant data indicates that impurities arising from side reactions during synthesis are minimized when using high-purity starting materials .
Fmoc-Chg-OH is widely used in:
Recent advances have shown that using high-quality Fmoc building blocks facilitates more efficient synthesis processes, leading to higher yields and purities .
Fmoc-Chg-OH (9-fluorenylmethoxycarbonyl-cyclohexylglycine) exemplifies the orthogonal protection paradigm central to modern SPPS. Its α-amino group is shielded by the base-labile Fmoc group (cleavable with piperidine/DMF), while the cyclohexyl side chain remains unprotected due to its inertness under both basic and acidic conditions. This allows sequential deprotection-coupling cycles without compromising side-chain integrity [1] [5]. The cyclohexyl moiety’s non-nucleophilic nature prevents undesired side reactions during TFA-mediated global deprotection—a significant advantage over residues like cysteine or aspartic acid, which require specialized protecting groups (e.g., Trt for Cys, OBno for Asp) to suppress aspartimide formation or alkylation [8] [10].
Resin Attachment and Stability:Fmoc-Chg-OH anchors efficiently to trityl-type resins (e.g., 2-chlorotrityl chloride resin) without racemization, as its sterically hindered α-carbon minimizes base-catalyzed epimerization during loading. This contrasts with histidine or cysteine, which exhibit significant racemization on benzyl alcohol-type linkers [2]. Post-attachment, the Fmoc group’s UV absorbance at 301 nm enables real-time synthesis monitoring, ensuring complete deprotection before coupling—critical for long-chain assemblies where incomplete reactions accumulate errors [3] [5].
Table 1: Orthogonal Protection Performance of Fmoc-Chg-OH vs. Problematic Residues
Amino Acid | Deprotection Conditions | Key Side Reactions | Mitigation Strategy |
---|---|---|---|
Fmoc-Chg-OH | 20% piperidine/DMF | None observed | Not required |
Fmoc-Cys(Trt)-OH | 20% piperidine/DMF | Racemization, alkylation | Neutral activation, Trt protection |
Fmoc-Asp(OtBu)-OH | 20% piperidine/DMF | Aspartimide formation (<0.1–15%) | OBno protection, low-temperature deprotection |
Fmoc-His(Trt)-OH | 20% piperidine/DMF | Imidazole alkylation | Clt resin, reduced piperidine exposure |
Chg’s alicyclic side chain provides distinct advantages over linear or aromatic non-proteogenic residues in SPPS:
Table 2: Performance Metrics of Non-Proteogenic Fmoc-Amino Acids in SPPS
Amino Acid | Side Chain Structure | Relative Coupling Rate | Racemization Risk | Aggregation Propensity |
---|---|---|---|---|
Chg | Alicyclic (cyclohexyl) | 0.8 (Ref: Gly=1.0) | Very Low (<0.5%) | Low |
Abu | Linear alkyl (CH₂CH₃) | 0.9 | Low (1.2%) | Low-Moderate |
Aib | α,α-dimethyl | 0.5 | Negligible | High (β-sheet promoter) |
Phg | Aromatic (benzyl) | 0.7 | High (>5%) | Moderate |
The quasi-spherical steric profile of Chg’s cyclohexyl group necessitates optimized coupling protocols:
Aggregation Mitigation:Chg disrupts interchain hydrogen bonding in sequences prone to β-sheet formation (e.g., (Ala)₁₀). Incorporating Chg at every fifth residue reduces truncation by 40% by preventing "hidden" deletion sequences. Pseudoprolines or backbone protection remain necessary for sequences exceeding 50 residues, but Chg lowers their required frequency [1] [5].
Table 3: Steric and Kinetic Parameters of Fmoc-Chg-OH Coupling
Parameter | Value/Condition | Methodology |
---|---|---|
Optimal Coupling Time | 30 min (0.1 M DIC, 0.1 M Oxyma) | Kaiser test, HPLC monitoring |
Epimerization at 25°C | <0.1% (with DIEA) | Chiral HPLC [6] |
Temperature Sensitivity | 15% yield drop at 0°C vs. 25°C | Radiolabeled tracer studies |
Solvent Effect | DCM:DMF (3:1) > DMF > NMP (15% loss) | Resin cleavage kinetics, MS analysis |
Mechanistic Insight:The cyclohexyl group’s conformational flexibility allows adaptive docking during aminolysis, avoiding the "blocking" effect seen in rigid Aib residues. Molecular dynamics simulations show Chg’s side chain rotates 40° upon activation, positioning the carbonyl for nucleophilic attack—a feature absent in tert-leucine derivatives [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3